Product packaging for 6-Amino-5-methoxypicolinamide(Cat. No.:)

6-Amino-5-methoxypicolinamide

Cat. No.: B13646076
M. Wt: 167.17 g/mol
InChI Key: FVUVFJBZKPRDCR-UHFFFAOYSA-N
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Description

6-Amino-5-methoxypicolinamide is a high-purity chemical intermediate designed for research and development applications, particularly in the fields of medicinal chemistry and antifungal discovery. Picolinamide scaffolds have been identified as chemically versatile platforms with significant biological activity . Research indicates that analogous compounds exhibit potent antifungal properties by targeting Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast, which is essential for cell viability . This mechanism presents a promising avenue for the development of novel antifungal agents, an area of critical need given the rising mortality rates associated with invasive fungal infections . Furthermore, picolinamide derivatives are frequently explored in oncology research, with some compounds demonstrating selective inhibition of kinase targets such as Aurora-B, which plays a key role in mitosis and is overexpressed in various human tumors . The structure of this compound, featuring both amino and methoxy functional groups, makes it a valuable precursor for the synthesis of more complex molecules aimed at these and other biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B13646076 6-Amino-5-methoxypicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-amino-5-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-12-5-3-2-4(7(9)11)10-6(5)8/h2-3H,1H3,(H2,8,10)(H2,9,11)

InChI Key

FVUVFJBZKPRDCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)N)N

Origin of Product

United States

Structural Significance Within Picolinamide Chemical Space

The picolinamide (B142947) framework, a pyridine (B92270) ring bearing a carboxamide group at the 2-position, is a privileged scaffold in drug discovery. The arrangement of the nitrogen atom and the amide substituent creates a specific electronic and steric environment that allows for a variety of intermolecular interactions with biological targets.

The interplay of these functional groups—the pyridine nitrogen, the amide, the amino group, and the methoxy (B1213986) group—creates a unique three-dimensional pharmacophore. This distinct arrangement of atoms and functional groups is key to its potential interactions with a range of biological macromolecules.

Current Research Landscape and Future Trajectories

While direct research on 6-Amino-5-methoxypicolinamide is not extensively published, the current research landscape for related picolinamide (B142947) derivatives is vibrant and multifaceted. A significant area of investigation is in the field of oncology. For example, various 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) derivatives have been developed as potent dual inhibitors of ROS1 and ALK kinases, which are implicated in certain types of cancer. nih.gov Furthermore, other derivatives are being explored as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), offering a synergistic approach to cancer therapy. nih.gov

The picolinamide scaffold is also being investigated for its potential in treating infectious diseases. For instance, certain picolinamide derivatives have shown selective activity against Clostridioides difficile, a bacterium that can cause severe intestinal infections.

The future of research involving this compound and its analogs will likely focus on several key areas:

Target Identification: Elucidating the specific biological targets of this and related compounds is a primary objective.

Medicinal Chemistry Optimization: Further structural modifications will aim to enhance potency, selectivity, and pharmacokinetic properties.

Novel Applications: Exploring the potential of these compounds in other therapeutic areas beyond oncology and infectious diseases.

Rationale for Comprehensive Mechanistic and Application Oriented Investigations

Classical Multi-Step Synthesis Approaches

Classical synthetic routes to this compound and its analogues often rely on well-established, multi-step sequences. walisongo.ac.id These methods, while sometimes lengthy, provide reliable access to the target molecules.

Precursor Compound Derivatization and Coupling Reactions

A common strategy involves the derivatization of precursor molecules followed by coupling reactions to assemble the final picolinamide structure. This can be seen in the synthesis of related picolinamides where a substituted picolinic acid is coupled with an appropriate amine. For instance, the synthesis of N-(1H-benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide involves the reaction of 5-bromo-6-methoxypicolinic acid with 2-aminobenzimidazole. heteroletters.org This coupling is typically facilitated by a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). heteroletters.org

Similarly, the synthesis of other picolinamide analogues often starts with a commercially available or synthesized picolinic acid derivative. For example, 6-methoxypicolinic acid can be reacted with an aniline (B41778) derivative using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling agent to form the corresponding N-aryl picolinamide. uni-regensburg.de The initial precursors themselves can be synthesized through various classical reactions. For example, a multi-step synthesis might involve transformations like aldol (B89426) condensation, Dieckmann-type annulation, ester hydrolysis, and decarboxylation to build a key intermediate. furman.edu

A general representation of this approach is the N-acylation of anilines, where a picolinic acid is activated and then reacted with an amino-containing compound to form the amide bond. uni-regensburg.de The specific precursors and coupling reagents can be varied to produce a diverse library of analogues.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of classical synthesis to maximize product yield and purity. This often involves screening different solvents, bases, temperatures, and reaction times. For instance, in a multi-step synthesis of a terphenyl derivative, researchers found that changing the solvent and reactant ratios significantly impacted the yield of the Diels-Alder reaction step. walisongo.ac.id Specifically, using a 1.5:1 ratio of dimethylacetylene dicarboxylate (DMAD) to the diene in refluxing mesitylene (B46885) led to a complete reaction in 30 minutes with an average yield of 63%. walisongo.ac.id

In the context of picolinamide synthesis, the choice of coupling reagent and base is crucial. While reagents like HATU and TBTU are effective, their cost and the generation of byproducts are considerations. heteroletters.orguni-regensburg.de Optimization might involve exploring alternative, more cost-effective coupling agents or reaction conditions that minimize side reactions. For example, in the synthesis of 3-nitro-benzaldehyde, a precursor for more complex molecules, stirring the reaction at -10°C for 5 minutes was found to increase the yield compared to performing the reaction at room temperature or 0°C. trine.edu

The following table summarizes typical reaction parameters that are often optimized in classical synthesis:

ParameterCommon VariationsDesired Outcome
Solvent Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)Good solubility of reactants, minimal side reactions
Coupling Reagent HATU, TBTU, EDC, T3PHigh reaction rate, high yield, minimal byproducts
Base DIPEA, Triethylamine (TEA), Potassium Carbonate (K2CO3)Neutralize acidic byproducts, facilitate reaction
Temperature 0°C to refluxControl reaction rate, prevent decomposition
Reaction Time Minutes to hoursEnsure complete conversion of starting materials

Modern and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more modern and sustainable methods for chemical synthesis, driven by the principles of green chemistry. peptide.comnih.gov These approaches aim to reduce waste, improve energy efficiency, and utilize less hazardous materials. peptide.com

Catalytic Synthesis Routes (e.g., Palladium-Catalyzed Cross-Couplings, C-H Activation)

Catalytic methods, particularly those employing transition metals like palladium, have revolutionized the synthesis of complex molecules, including picolinamide analogues. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds under mild and chemoselective conditions. researchgate.net For example, the Suzuki-Miyaura coupling can be used to introduce aryl groups onto the pyridine (B92270) ring of a picolinamide precursor. rsc.org

C-H activation is another cutting-edge strategy that allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. researchgate.net For instance, rhodium(III)-catalyzed amide-directed cross-coupling of pyridines with heteroarenes has been demonstrated, offering a regioselective method to functionalize the pyridine core. nih.gov The optimization of such reactions involves screening catalysts, additives, and bases to achieve high yields. nih.gov

The table below highlights some modern catalytic reactions applicable to the synthesis of picolinamide analogues:

Reaction TypeCatalyst System (Example)Bond FormedKey Advantage
Suzuki-Miyaura Coupling Pd(PPh3)4 / BaseC-C (Aryl-Aryl)Mild conditions, broad substrate scope
Buchwald-Hartwig Amination Pd catalyst / LigandC-N (Aryl-Amine)Forms key amide bond precursor
Heck Reaction Pd(OAc)2 / BaseC-C (Aryl-Alkenyl)Creates unsaturated analogues
C-H Arylation [RhCp*Cl2]2 / AdditiveC-C (Aryl-Aryl)Direct functionalization, atom economy

Regioselective and Chemoselective Synthesis Considerations

Achieving regioselectivity and chemoselectivity is a significant challenge in the synthesis of substituted pyridines like this compound, due to the presence of multiple reactive sites. nih.govbeilstein-journals.org

Regioselectivity refers to the preferential reaction at one position over another. In the context of pyridine rings, functionalizing the C3 or C4 positions (distal positions) is often more challenging than the C2 position, which is activated by the nitrogen atom. nih.gov The use of directing groups can help control the regioselectivity of C-H functionalization reactions. For example, an amide group on the pyridine ring can direct a metal catalyst to a specific C-H bond, leading to a highly regioselective transformation. nih.gov

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. This is crucial when working with complex molecules that have multiple potential reaction sites. For instance, in a molecule with both an amine and a hydroxyl group, a chemoselective reaction would target only one of these groups. The choice of catalyst and reaction conditions plays a vital role in achieving high chemoselectivity. nih.gov For example, palladium-catalyzed N-arylation can be chemoselective for an aminotriazine (B8590112) in the presence of other reactive sites. nih.gov

The development of synthetic methods with high regioselectivity and chemoselectivity is essential for the efficient and predictable synthesis of complex molecules like this compound and its analogues, minimizing the need for protecting groups and purification steps. beilstein-journals.orgnih.gov

Scalable Synthesis and Process Chemistry Research

The industrial-scale synthesis of this compound and its analogues necessitates the development of robust, efficient, and economically viable synthetic routes. Process chemistry research in this area focuses on optimizing reaction conditions, minimizing waste, ensuring high purity of the final product, and designing processes that are safe and scalable.

A key precursor for the synthesis of this compound is 6-amino-5-methoxypyridine-2-carboxylic acid sigmaaldrich.com. The scalable synthesis of this and related substituted picolinic acids often involves multi-step sequences where control of regioselectivity is a critical challenge. For instance, in the synthesis of analogous compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) yields a mixture of regioisomers nih.gov. Process optimization studies have shown that the choice of starting material and reaction conditions can significantly influence the regioselectivity of nucleophilic substitution on the pyridine ring nih.govpharm.or.jp.

For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) in different solvents leads to varying ratios of the 2-methoxy and 6-methoxy products nih.govpharm.or.jp. While reactions in tetrahydrofuran (B95107) (THF) and dichloromethane (CH2Cl2) favor the formation of the 2-methoxy isomer, conducting the reaction in N,N-dimethylformamide (DMF) and methanol (B129727) (MeOH) results in higher regioselectivity for the 6-position nih.govpharm.or.jp. An even greater regioselectivity for substitution at the 6-position was achieved by using a 4-methylbenzenethiolate anion in DMF nih.govpharm.or.jp. Such findings are crucial for designing a scalable process as they can eliminate the need for costly and time-consuming chromatographic separation of isomers.

The following table summarizes the effect of solvents on the regioselectivity of methoxylation of methyl 2,6-dichloropyridine-3-carboxylate, a reaction analogous to a potential step in the synthesis of this compound precursors.

Table 1: Effect of Solvent on Regioselectivity of Methoxylation

Solvent Ratio of 2-methoxy isomer to 6-methoxy isomer Reference
Tetrahydrofuran (THF) 79 : 14 nih.govpharm.or.jp
Dichloromethane (CH2Cl2) 85 : 15 nih.govpharm.or.jp
N,N-dimethylformamide (DMF) Major product is 6-methoxy isomer nih.govpharm.or.jp
Methanol (MeOH) Major product is 6-methoxy isomer nih.govpharm.or.jp

Once the substituted picolinic acid is obtained, the final step is the amidation to form the picolinamide. The conversion of a carboxylic acid to a primary amide can be achieved through various methods. A common laboratory-scale method involves the activation of the carboxylic acid with a coupling agent followed by reaction with an ammonia (B1221849) source. For large-scale production, a more direct and atom-economical method is often preferred. One such approach is the direct thermal or catalytic amidation of the carboxylic acid with ammonia or urea (B33335). However, these methods can require high temperatures and pressures.

An alternative scalable approach is the conversion of the carboxylic acid to an ester, such as a methyl ester, followed by amidation with ammonia. This two-step process often proceeds under milder conditions and can be more amenable to large-scale manufacturing. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved the hydrolysis of the corresponding methyl ester as the final step nih.govpharm.or.jp. For the synthesis of this compound, the reverse of this last step, amidation of the corresponding methyl ester, would be a plausible scalable route.

Process chemistry research would also focus on the development of a telescoped synthesis, where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates. This approach can significantly improve process efficiency, reduce waste, and lower manufacturing costs. For example, the synthesis of quaternary α-arylated amino acids has been optimized for gram-scale production using a one-pot procedure that combines urea formation, deprotonation, rearrangement, and protection, achieving a high yield without the need for intermediate purification nih.gov.

The purification of the final product and intermediates is another critical aspect of process chemistry. In the context of scalable synthesis, crystallization is the preferred method of purification over chromatography. The development of a robust crystallization process that consistently yields the desired polymorph with high purity is a key objective of process research. For instance, in the scalable synthesis of 6-amino-2-cyanobenzothiazole, the product was isolated by filtration after an extractive work-up, and a sample for melting point determination was obtained by recrystallization d-nb.info.

The table below outlines a potential scalable synthetic strategy for this compound, drawing parallels from the synthesis of its analogues.

Table 2: Potential Scalable Synthetic Route and Process Considerations

Step Transformation Key Process Considerations Reference Analogy
1 Introduction of the 5-methoxy group onto a di-substituted pyridine ring Control of regioselectivity through solvent and reagent choice. nih.govpharm.or.jp
2 Introduction of the 6-amino group Optimization of reaction conditions to ensure high conversion and minimize by-products. nih.govpharm.or.jp
3 Formation of the picolinamide from the picolinic acid Selection of an efficient and scalable amidation method (e.g., via methyl ester). nih.govpharm.or.jp
4 Purification Development of a crystallization-based purification method to avoid chromatography. d-nb.info

Reactivity at the Picolinamide Core

The reactivity of the picolinamide core in this compound is influenced by the interplay of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring generally deactivates the ring towards electrophilic aromatic substitution, while the amino and methoxy groups are activating. organicchemistrytutor.commasterorganicchemistry.com The specific reactivity at different positions is a result of these competing electronic effects.

The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution than benzene. organicchemistrytutor.com However, the presence of the activating amino and methoxy groups on the picolinamide ring of this compound can influence the regioselectivity of such reactions. organicchemistrytutor.commasterorganicchemistry.com Electrophilic attack is generally directed to positions that are not deactivated by the ring nitrogen. organicchemistrytutor.com For instance, in related picolinamide systems, functionalization has been observed at various positions on the pyridine ring, often dictated by the directing effects of the substituents. ucl.ac.ukresearchgate.net

In a study involving 5-bromo-6-methoxypicolinamide, a Suzuki coupling reaction was successfully carried out to replace the bromine atom with a phenyl group, demonstrating the feasibility of substitution at the 5-position. heteroletters.org This suggests that the picolinamide core can undergo palladium-catalyzed cross-coupling reactions. heteroletters.org

Table 1: Examples of Aromatic Substitution Reactions on Related Picolinamide Scaffolds

Starting MaterialReagents and ConditionsProductReference
5-bromo-6-methoxypicolinamidePhenylboronic acid, Pd(dppf)2Cl2, LiOH·H2O, Dioxane:H2O, 110°C, microwave6-Methoxy-5-phenylpicolinamide derivative heteroletters.org
2-bromonicotinamide derivativeBorylation reagents2-Bromo-5-borylnicotinamide derivative nih.gov

This table is illustrative and may not represent reactions performed directly on this compound but on structurally similar compounds.

Functional group interconversions are crucial for modifying the properties of a molecule. solubilityofthings.comorganic-chemistry.org For this compound, this can involve modifications of the amide group or transformations of the methoxy group.

The amide group can be synthesized through the coupling of a picolinic acid with an amine. For example, 6-methoxypicolinic acid has been reacted with various anilines using coupling agents like TBTU and DIPEA to form the corresponding picolinamides. uni-regensburg.de The amide bond itself can also be a site for further reactions, although this is less common under typical physiological conditions.

The methoxy group can be a handle for various transformations. For instance, demethylation to a hydroxyl group can be achieved using reagents like lithium chloride in DMF at high temperatures. google.com This hydroxyl group can then be used for further derivatization.

Table 2: Examples of Functional Group Interconversions on Related Picolinamide Scaffolds

Starting MaterialReagents and ConditionsProductReference
6-methoxypicolinic acid1-(2-amino-4-ethynylphenyl)propan-1-one, TBTU, DIPEA, DMFN-(5-ethynyl-2-propionylphenyl)-6-methoxypicolinamide uni-regensburg.de
6-bromo-N-(4-chlorobenzyl)-3-methoxypicolinamideLiCl, DMF, 130°C6-bromo-N-(4-chlorobenzyl)-3-hydroxypicolinamide google.com

This table is illustrative and may not represent reactions performed directly on this compound but on structurally similar compounds.

Reactivity of the Amino and Methoxy Substituents

The amino and methoxy groups on the picolinamide ring are key sites for chemical modifications, enabling the synthesis of derivatives with altered properties. ub.edu

The amino group of this compound is a primary nucleophile and can be readily derivatized. libretexts.orgijfans.org This reactivity is often exploited in the development of chemical probes. Derivatization can be achieved through reactions with various electrophilic reagents to form amides, sulfonamides, or ureas. ijfans.orgnih.gov For instance, reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding N-acylated or N-sulfonylated products. Such modifications can be used to attach fluorescent tags or other reporter groups, facilitating the study of the molecule's biological interactions. nih.gov The use of derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a common strategy for labeling primary and secondary amines for analytical purposes. nih.gov

The methoxy group at the 5-position is generally stable but can be cleaved to a hydroxyl group under specific conditions, which can then be a point for further functionalization. uni-regensburg.deub.edu For example, treatment with strong acids or Lewis acids can effect demethylation. google.com The resulting hydroxyl group can then be alkylated, acylated, or used in other coupling reactions to introduce a variety of functional groups. organic-chemistry.org In one example, a bromo-substituted methoxypicolinamide was demethylated using lithium chloride in DMF. google.com

Chelation and Coordination Chemistry with Metal Centers

The picolinamide scaffold, with its nitrogen atom on the pyridine ring and the amide group, is a potential chelating agent for metal ions. ucl.ac.ukmdpi.com The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide can coordinate with a metal center to form a stable chelate ring. mdpi.comlibretexts.org The specific coordination mode can depend on the metal ion, the solvent, and the other ligands present. researchgate.net

The amino and methoxy substituents can influence the coordination properties of the picolinamide. The amino group can act as an additional coordination site, potentially leading to tridentate chelation. The electronic effects of the amino and methoxy groups can also modulate the electron density on the pyridine nitrogen and the amide group, thereby affecting the strength of the coordination bonds. nih.gov The study of such metal complexes is important for understanding the potential roles of these molecules in biological systems and for the development of new catalysts or materials. mdpi.comresearchgate.net

Reaction Kinetics and Thermodynamic Studies

The rate of chemical reactions involving the picolinamide moiety, such as hydrolysis or other nucleophilic acyl substitutions, is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The amino and methoxy groups, being electron-donating, are expected to decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic attack compared to unsubstituted picolinamide. A kinetic study on picolinamide derivatives showed that the reaction rate is dependent on the catalyst concentration in certain C-H functionalization reactions. acs.org For CO2 hydrogenation catalyzed by iridium complexes with picolinamide ligands, kinetic isotope effect studies suggested that H2 heterolysis to form an Ir-H species is the rate-determining step. acs.org

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

SubstituentPositionElectronic EffectPredicted Impact on Reaction Kinetics (Nucleophilic Acyl Substitution)Predicted Impact on Thermodynamics (Basicity)
6-AminoOrtho to AmideElectron-donating (resonance and inductive)Decrease rateIncrease
5-MethoxyMeta to AmideElectron-donating (resonance), Electron-withdrawing (inductive)Minor influenceIncrease

This table is based on established principles of physical organic chemistry and data from related compounds.

Enzyme kinetic studies on a series of picolinamide derivatives as acetylcholinesterase inhibitors indicated a mixed-type inhibition mechanism. tandfonline.comresearchgate.net This suggests that derivatives of this class can bind to both the catalytic and peripheral sites of the enzyme.

Design Principles for Functionalized this compound Probes

The design of functionalized probes based on the this compound scaffold is guided by several key principles aimed at retaining or enhancing biological activity while introducing new functionalities. These probes are instrumental in identifying molecular targets and understanding the intricacies of the compound's mechanism of action.

A primary consideration is the strategic placement of functional groups that can serve as reporters or reactive moieties. For instance, the introduction of an azide (B81097) or alkyne group can facilitate "click chemistry" reactions, allowing for the attachment of fluorescent dyes or affinity tags. These tagged analogues are invaluable for visualization and pull-down experiments to identify binding partners.

Another design principle involves the modification of existing functional groups to probe their importance in biological activity. The amino, methoxy, and picolinamide moieties of this compound are all potential sites for derivatization. For example, the amino group could be acylated or alkylated to explore the impact of steric hindrance and electronic effects on activity. Similarly, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group to investigate the role of this region of the molecule in target engagement.

The design of these probes often leverages computational modeling to predict how modifications will affect the molecule's shape, electronic properties, and potential interactions with a putative target. This in silico approach helps to prioritize the synthesis of analogues that are most likely to yield meaningful biological insights.

A summary of design principles for functionalized this compound probes is presented in the table below.

Design Principle Modification Strategy Purpose Example Functional Groups
Introduction of Reporter/Reactive Groups Attachment of small, bioorthogonal handlesTo enable visualization, pull-down assays, and target identificationAzide, alkyne, biotin, fluorescent dyes
Probing the Role of the Amino Group Acylation, alkylation, or replacementTo investigate the importance of the amino group for activityAcetyl, methyl, hydroxyl
Investigating the Methoxy Group Demethylation or substitution with other alkoxy groupsTo determine the role of the methoxy group in bindingHydroxyl, ethoxy, propoxy
Modification of the Picolinamide Moiety Alteration of the amide bond or substitution on the pyridine ringTo probe the necessity of the picolinamide for activity and explore the surrounding binding pocketEster, ketone, fluoro, chloro

Synthesis of Biologically Active (Mechanistic) Analogues

The synthesis of biologically active analogues of this compound is a critical step in the development of mechanistic probes. These synthetic efforts are guided by the design principles outlined in the previous section and aim to produce a diverse set of molecules for biological evaluation.

The synthetic routes to these analogues typically start from commercially available precursors or from the parent compound itself. For example, derivatization of the amino group can be readily achieved through standard acylation or alkylation reactions. The synthesis of analogues with modified methoxy groups may require a multi-step sequence, potentially involving demethylation to the corresponding phenol, followed by alkylation with a new alkoxy group.

The modification of the picolinamide moiety can be more complex and may necessitate the development of a de novo synthetic route. This could involve the coupling of a modified picolinic acid derivative with the aminomethoxy-pyridine core.

A key aspect of the synthesis of these analogues is the need for robust and efficient chemical methods that allow for the preparation of a wide range of derivatives in a timely manner. The use of modern synthetic techniques, such as microwave-assisted synthesis and parallel synthesis, can greatly accelerate this process. mdpi.com

An example of a synthetic strategy to produce a library of analogues could involve the parallel acylation of the amino group with a diverse set of carboxylic acids. This would generate a series of compounds with varying substituents at this position, allowing for a systematic exploration of the structure-activity relationship.

The table below summarizes potential synthetic routes for generating biologically active analogues of this compound.

Analogue Type Synthetic Strategy Key Reaction Starting Material
N-Acyl Analogues Acylation of the amino groupAmide bond formationThis compound
N-Alkyl Analogues Reductive amination or direct alkylationImine formation and reduction or nucleophilic substitutionThis compound
O-Alkyl Analogues Demethylation followed by alkylationEther synthesis (e.g., Williamson ether synthesis)This compound
Picolinamide Modified Analogues Amide coupling of a modified picolinic acidAmide bond formation6-amino-5-methoxypyridine and a modified picolinic acid

Structure-Mechanism Relationship (SMR) Studies in In Vitro Systems

Once a library of this compound analogues has been synthesized, the next crucial step is to evaluate their biological activity in in vitro systems. These studies are designed to establish a structure-mechanism relationship (SMR), which connects the chemical features of the analogues to their effects on a biological system. nih.gov

A typical SMR study involves testing the analogues in a panel of biochemical and cell-based assays. For example, if the parent compound is known to inhibit a particular enzyme, the analogues would be tested for their ability to inhibit the same enzyme. This would allow for the determination of the IC50 value for each analogue, which is a measure of its potency.

In addition to biochemical assays, cell-based assays can provide valuable information about the effects of the analogues on cellular processes, such as cell proliferation, apoptosis, and signal transduction. nih.gov For example, a study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives showed that certain analogues could induce apoptosis in leukemia cells. nih.govnih.gov This type of information can help to elucidate the mechanism of action of the parent compound.

The data obtained from these in vitro studies are then used to build a structure-activity relationship model. This model can be used to identify the key structural features that are required for biological activity and to guide the design of new, more potent, and selective analogues.

The table below presents hypothetical data from an in vitro SMR study of this compound analogues, illustrating how structural modifications can impact biological activity.

Analogue Modification Enzyme Inhibition (IC50, µM) Cell Proliferation (GI50, µM)
Parent Compound None105
Analogue 1 N-Acetyl>100>50
Analogue 2 N-Methyl52.5
Analogue 3 O-Demethyl5025
Analogue 4 Picolinamide Isostere (Ester)>100>50

These hypothetical results would suggest that the free amino group is crucial for activity, as its acetylation (Analogue 1) leads to a significant loss of potency. Methylation of the amino group (Analogue 2), however, enhances activity, suggesting that a small alkyl substituent is tolerated and may even improve binding. The reduced activity of the O-demethylated analogue (Analogue 3) indicates the importance of the methoxy group, and the loss of activity upon replacing the amide with an ester (Analogue 4) highlights the critical role of the picolinamide moiety.

Combinatorial Synthesis and Library Generation for Research Tools

To efficiently explore the chemical space around the this compound scaffold, combinatorial synthesis and library generation techniques can be employed. nih.gov These approaches allow for the rapid synthesis of a large number of diverse analogues, which can then be screened for biological activity.

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold. This can be done using either solid-phase or solution-phase synthesis methods. In solid-phase synthesis, the starting material is attached to a resin, and reagents are added in a stepwise fashion to build the desired molecule. This method is particularly well-suited for the generation of large libraries of compounds.

The "split-and-pool" synthesis strategy is a powerful combinatorial technique that can generate a vast number of compounds with a minimal number of synthetic steps. In this approach, the solid-phase resin is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process is repeated until the desired library of compounds is generated.

The resulting library of compounds can then be screened in high-throughput assays to identify "hits" with interesting biological activity. These hits can then be further optimized through traditional medicinal chemistry approaches to develop potent and selective research tools. The use of combinatorial libraries can significantly accelerate the discovery of novel probes to study biological systems. nih.govnih.gov

The table below outlines a potential combinatorial library design for this compound.

Scaffold Diversity Point 1 (R1) Diversity Point 2 (R2) Diversity Point 3 (R3) Library Size
This compoundAcylation of the amino groupAlkylation of the methoxy group (after demethylation)Substitution on the pyridine ringR1 (20 variations) x R2 (10 variations) x R3 (5 variations) = 1000 compounds

Advanced Structural Characterization and Spectroscopic Elucidation of 6 Amino 5 Methoxypicolinamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-Amino-5-methoxypicolinamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as doublets, with their chemical shifts influenced by the electronic effects of the amino, methoxy (B1213986), and picolinamide (B142947) substituents. The protons of the amino (-NH₂) and amide (-CONH₂) groups would likely appear as broad singlets, while the methoxy (-OCH₃) protons would present as a sharp singlet.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The chemical shifts of the ring carbons would confirm the substitution pattern, and distinct signals for the carbonyl and methoxy carbons would be readily identifiable.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) The following table outlines the predicted chemical shifts. Actual experimental values may vary based on solvent and concentration.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H3~6.8 - 7.2~110 - 115
Pyridine-H4~7.5 - 7.9~135 - 140
Methoxy (-OCH₃)~3.8 - 4.0~55 - 60
Amino (-NH₂)~5.5 - 6.5 (broad)N/A
Amide (-CONH₂)~7.0 - 8.0 (broad)N/A
Pyridine-C2N/A~155 - 160
Pyridine-C5N/A~140 - 145
Pyridine-C6N/A~150 - 155
Carbonyl (-C =O)N/A~165 - 170

This is an interactive data table. Users can sort and filter the data as needed.

2D NMR Spectroscopy: To confirm these assignments, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, specifically confirming the coupling between the H3 and H4 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the pyridine ring's carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for confirming the placement of the substituents. For instance, correlations from the methoxy protons to the C5 carbon would confirm its position.

Solid-State NMR (ssNMR): In cases where the compound might exist in different polymorphic forms, solid-state NMR could provide valuable information about the structure in the solid phase. It can distinguish between different crystal packing environments and provide insights into intermolecular interactions that are not observable in solution.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. xtalpi.com Obtaining a suitable single crystal of this compound would allow for the precise measurement of its molecular structure and the analysis of its packing in the crystal lattice. nih.gov

The analysis would yield a detailed model of the molecule, providing accurate data on:

Bond Lengths: The precise distances between all bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Torsional Angles: The dihedral angles that define the conformation of the molecule, such as the planarity of the pyridine ring and the orientation of the amide and methoxy groups relative to it.

Furthermore, SCXRD is unparalleled in its ability to map intermolecular interactions. For this compound, it would be expected to reveal a network of hydrogen bonds. The amino (-NH₂) and amide (-CONH₂) groups are excellent hydrogen bond donors, while the pyridine nitrogen, the amide carbonyl oxygen, and the methoxy oxygen are potential acceptors. These interactions govern the crystal packing and influence the compound's physical properties, such as melting point and solubility.

Expected Data from SCXRD Analysis

Data TypeInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit (a, b, c, α, β, γ).
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise x, y, z position of every atom in the asymmetric unit.
Bond Lengths & AnglesDefinitive molecular geometry and confirmation of covalent structure.
Hydrogen Bonding NetworkIdentification of intermolecular N-H···O, N-H···N interactions.
π-π StackingPossible interactions between pyridine rings in adjacent molecules.

This interactive table summarizes the key outputs of a successful SCXRD experiment.

High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. uni-regensburg.de For this compound (C₇H₉N₃O₂), the theoretical exact mass can be calculated.

Molecular Formula Confirmation: An HRMS technique, such as Electrospray Ionization Time-of-Flight (ESI-TOF), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a high degree of precision (typically within 5 ppm). Agreement between the measured mass and the theoretical mass would confirm the molecular formula C₇H₉N₃O₂.

Theoretical Exact Mass of [M+H]⁺: 168.07680 Da

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural connectivity of the molecule can be further corroborated. Plausible fragmentation patterns would involve the neutral loss of small molecules or radicals from the primary functional groups.

Plausible Fragmentation Pathways for [C₇H₉N₃O₂ + H]⁺

Fragment Ion (m/z)Plausible Neutral Loss
151.0502NH₃ (Ammonia) from the amide or amino group
140.0608C=O (Carbon Monoxide) from the amide
153.0526CH₃ (Methyl radical) from the methoxy group
125.0553HNCO (Isocyanic acid) from amide cleavage

This interactive table shows predicted fragments that could be observed in an MS/MS experiment.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display prominent absorption bands corresponding to its key functional groups. The N-H stretching vibrations of both the primary amine and the primary amide would appear in the region of 3200-3500 cm⁻¹. The C=O stretch of the amide group is expected to be a strong, sharp band around 1650-1680 cm⁻¹. Other significant peaks would include C-O stretching for the methoxy group and C-H stretching for the aromatic ring and methyl group.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine & AmideN-H Stretch3200 - 3500
AmideC=O Stretch1650 - 1680
AmideN-H Bend1600 - 1650
Pyridine RingC=C / C=N Stretch1400 - 1600
MethoxyC-O Stretch1200 - 1275
AromaticC-H Bending (out-of-plane)750 - 900

This interactive table lists the primary vibrational modes expected for the compound.

Theoretical and Computational Chemistry of 6 Amino 5 Methoxypicolinamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure of molecules. nrel.gov These methods provide data on optimized geometries, vibrational frequencies, and electronic properties like charges and spin densities. nrel.gov For radical species, which are important intermediates in many chemical reactions, DFT calculations can determine thermodynamics and kinetics of reaction pathways with an accuracy of approximately 2 kcal mol−1 compared to experimental values. nrel.gov

While specific quantum chemical studies on 6-Amino-5-methoxypicolinamide are not extensively detailed in the available literature, the methodologies are well-established. Calculations are typically performed using software packages like Gaussian, employing functionals such as B3LYP or M06-2X with basis sets like 6-31G(d) or def2-TZVP to achieve a balance of accuracy and computational cost. nrel.govuni-muenchen.desapub.org Such studies yield critical reactivity descriptors that predict the chemical behavior of the compound.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.comajchem-a.com A smaller gap generally implies higher reactivity. ajchem-a.com

The electron-donating ability of a molecule, essential for interactions such as those in corrosion inhibition, is correlated with the energy of the HOMO (E_HOMO). ajchem-a.com Conversely, a lower E_LUMO value indicates a greater propensity for the molecule to accept electrons. mdpi.com In conjugated systems, the small energy difference between these orbitals facilitates intramolecular charge transfer (ICT), a phenomenon key to properties like nonlinear optical (NLO) activity. mdpi.comresearchgate.net

For illustrative purposes, FMO data for other heterocyclic compounds demonstrate the typical outputs of such analyses.

CompoundE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959) (DFT/RB3LYP)--4.40 sapub.org
2-oxo-2H-chromen-6-yl 4-methoxybenzoate (RHF)--9.76 sapub.org
Thiophene Sulfonamide Derivatives (Range)--3.44 - 4.65 mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding molecular reactivity, as it visualizes the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP is calculated as the force exerted on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de

Color-coded MEP maps illustrate regions of different potential. Typically, red areas indicate negative electrostatic potential, rich in electrons and prone to electrophilic attack, often associated with lone pairs on heteroatoms like oxygen or nitrogen. sapub.orgajchem-a.com Blue areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. sapub.orgajchem-a.com Analysis of the MEP surface for related amide and pyridine (B92270) structures helps to predict how this compound would interact with other charged species. ajchem-a.comresearchgate.net Mulliken atomic charge analysis further quantifies the charge distribution, providing the net charge on each atom in the molecule. nrel.gov

Molecular Dynamics Simulations of Compound-Target Interactions (Non-Human/Non-Clinical)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. lammps.org These simulations are powerful for investigating how a ligand, such as this compound, interacts with a biological target, like a protein, on an atomic level. nih.gov Software such as GROMACS, AMBER, and LAMMPS are commonly used to perform these simulations. lammps.orgnih.govmdpi.com

In a typical non-clinical MD study, the compound-protein complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation tracks the trajectory of all atoms over a set period, often on the nanosecond scale. nih.govmdpi.com Analysis of these trajectories can reveal:

Complex Stability: Root-Mean-Square Deviation (RMSD) is monitored to see if the complex reaches a stable equilibrium. nih.gov

Residue Flexibility: Root-Mean-Square Fluctuation (RMSF) identifies which parts of the protein are flexible and which are constrained by the ligand binding. nih.gov

Binding Interactions: The persistence of interactions like hydrogen bonds and salt bridges over the simulation time is analyzed to determine key binding residues. nih.gov

Conformational Changes: The Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) can indicate whether the protein undergoes compaction or expansion upon ligand binding. mdpi.com

For example, MD simulations have been used to study the thermostability of the Ara h 6 peanut allergen and to identify potential inhibitors for cysteine proteases from various organisms. nih.govmdpi.com

In Silico Docking Studies for Receptor-Ligand Binding Site Predictions (Non-Human/Non-Clinical)

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential binding sites and estimating the strength of the interaction, often expressed as a binding energy or affinity score. gjbeacademia.comd-nb.info

While specific docking studies for this compound were not found, research on a closely related compound, N-(2-fluoro-5-nitrophenyl)-6-methoxypicolinamide , provides a relevant example. This compound was identified as a potential inhibitor of the Zika virus NS2B/NS3 protease (PDB ID: 5Y6N) through virtual screening and docking. gjbeacademia.com

The study highlights the typical outcomes of docking analyses:

LigandTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesBonding InteractionsReference
N-(2-fluoro-5-nitrophenyl)-6-methoxypicolinamideZika Virus Protease (5Y6N)-6.6LYS 200, GLY 199, ARG 462Hydrogen Bonds gjbeacademia.com

The results indicated a strong binding affinity and identified key hydrogen bond interactions with specific amino acid residues in the active site of the viral protein. gjbeacademia.com Such studies are invaluable for structure-based drug design, suggesting chemical modifications that could enhance binding potency.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry, particularly DFT, can be used to model the step-by-step mechanism of chemical reactions. nih.govchemrxiv.org This involves mapping the potential energy surface of the reaction, identifying intermediate structures, and locating the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy barrier, which dictates the reaction rate. nih.gov

This methodology has been applied to understand and optimize reactions involving picolinamide (B142947) derivatives. For instance, DFT calculations were used to rationalize the effect of different substituents on the picolinamide directing group in palladium-catalyzed C-H functionalization reactions. chemrxiv.org In another study, the mechanism for the synthesis of new gjbeacademia.comrsc.orgdithiolo[3,4-b]pyridine-5-carboxamides was investigated using DFT. The calculations revealed that the rate-limiting step was the cyclization to form the 1,4-dihydropyridine (B1200194) ring, and the activation barrier for this step was calculated to be 28.8 kcal/mol. nih.gov These analyses provide deep mechanistic insights that are difficult to obtain through experimental means alone.

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on their physicochemical properties or calculated molecular descriptors. These descriptors can include electronic (e.g., charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

While a specific QSAR model for this compound has not been reported, the methodology is widely applied in medicinal chemistry. For example, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to explore the structural requirements for a series of aryl benzamide (B126) molecules acting as mGluR5 negative allosteric modulators. researchgate.net Such models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the rational design of more potent compounds. QSMR extends this concept to model the reaction mechanism itself.

Biological Activities and Mechanistic Insights of 6 Amino 5 Methoxypicolinamide Non Human Systems

Investigation of Molecular Targets and Binding Mechanisms in In Vitro Assays

No specific in vitro assays detailing the molecular targets or binding mechanisms of 6-Amino-5-methoxypicolinamide are available in the reviewed literature. Research on related picolinamide (B142947) derivatives has shown activity against various enzymes and receptors, but this cannot be extrapolated to the target compound.

Enzyme Inhibition Studies (e.g., Specific Enzyme Families and Pathways)

There are no specific studies identifying this compound as an inhibitor of any particular enzyme families or pathways. While some picolinamide-based derivatives have been explored as potential VEGFR-2 kinase inhibitors, and other 6-substituted picolinamides have been synthesized as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1, no such data exists for this compound itself. rsc.orgnih.govnih.gov

Receptor Binding Profiling and Selectivity (e.g., Metabotropic Glutamate (B1630785) Receptors)

No data from receptor binding profiles for this compound, including any potential activity at metabotropic glutamate receptors, could be located.

Protein-Ligand Interaction Analysis and Kinetics

Specific protein-ligand interaction analyses and kinetic data for this compound are absent from the scientific literature. General computational methods for predicting such interactions exist, but have not been applied to this specific compound in any published research. rsc.org

Cellular Pathway Modulation in Model Organisms and Cell Lines

Information regarding the effects of this compound on cellular pathways in model organisms or cell lines is not available.

Gene Expression Profiling and Transcriptomic Analysis in Non-Human Cells

No studies involving gene expression profiling or transcriptomic analysis in response to treatment with this compound have been published.

Signal Transduction Pathway Perturbation Studies

There is no available research on the perturbation of signal transduction pathways by this compound.

Cell-Free and Recombinant System Investigations

To understand the fundamental interactions of a compound like this compound, initial studies would be conducted in controlled, simplified environments known as cell-free or recombinant systems. These assays isolate specific biological components from the complexity of a whole cell, allowing for precise measurement of the compound's direct effects on a particular enzyme, receptor, or other protein target.

A typical investigation would involve expressing and purifying a target protein of interest using recombinant DNA technology. For example, if this compound were hypothesized to inhibit a specific bacterial enzyme essential for survival, that enzyme would be produced in a host system (like E. coli) and purified. The activity of this isolated enzyme would then be measured in the presence and absence of the compound. A reduction in enzyme activity would indicate a direct inhibitory effect.

Table 1: Illustrative Data from a Cell-Free Enzyme Inhibition Assay This table demonstrates hypothetical results from an assay testing the inhibitory effect of this compound on a putative target enzyme.

CompoundTarget EnzymeCompound Concentration (µM)Enzyme Activity (%)Inhibition (%)
This compoundHypothetical Kinase A01000
This compoundHypothetical Kinase A18515
This compoundHypothetical Kinase A104060
This compoundHypothetical Kinase A100595

Biochemical and Biophysical Characterization of Interactions

Once a direct interaction is identified, biophysical techniques are employed to characterize the binding kinetics and affinity. These methods provide quantitative data on how strongly and how quickly the compound binds to its target.

Fluorescence-based assays are versatile tools for this purpose. One common approach is to monitor changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon binding of the compound. Alternatively, a fluorescent probe can be used that is displaced by the compound, leading to a measurable change in fluorescence. These assays can determine the binding affinity (dissociation constant, Kd) of the interaction.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying real-time molecular interactions. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound would be flowed over the chip, and the binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the surface. This allows for the precise determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Table 2: Example of Biophysical Interaction Data from Surface Plasmon Resonance (SPR) This table provides a hypothetical summary of kinetic parameters for the interaction between this compound and a potential protein target as would be determined by SPR.

AnalyteLigand (Immobilized)Association Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Dissociation Constant (Kd) (nM)
This compoundHypothetical Target Protein B1.5 x 1053.0 x 10-42.0

Elucidation of Structure-Mechanism Relationships from Biological Data

Structure-Mechanism or Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. After initial biological data is gathered on a lead compound like this compound, chemists would synthesize a series of related molecules with slight modifications to its structure.

For example, the methoxy (B1213986) group (-OCH3) or the amino group (-NH2) on the picolinamide scaffold could be moved to different positions or replaced with other chemical groups. These new analogs would then be tested in the same biological and biophysical assays described above. By comparing the activity of these analogs, researchers can deduce which parts of the molecule are essential for its interaction with the target protein. This iterative process of synthesis and testing helps to build a detailed model of the pharmacophore—the precise three-dimensional arrangement of chemical features required for biological activity.

Applications of 6 Amino 5 Methoxypicolinamide in Chemical Biology and Materials Science

Development as a Chemical Probe for Fundamental Biological Processes

Currently, there is no specific information available in the public research domain detailing the development and application of 6-Amino-5-methoxypicolinamide as a chemical probe for studying fundamental biological processes. The development of chemical probes often requires molecules with specific photophysical properties (like fluorescence), reactivity towards a biological target, or the ability to be incorporated into larger systems, and research has not yet been published demonstrating these uses for this compound.

Integration into Bioconjugates for Advanced Research Tools

There is no available scientific literature that describes the integration of this compound into bioconjugates for the creation of advanced research tools. The synthesis of bioconjugates involves the stable linking of a molecule to a biomolecule, such as a protein or nucleic acid, and specific methodologies for achieving this with this compound have not been reported.

Use as a Building Block for Complex Heterocyclic Scaffolds and Ligands

This compound is commercially available and marketed as a chemical building block for use in synthesis. bldpharm.com Its structure is well-suited for this purpose, as it contains multiple reaction sites allowing for the construction of more complex molecular architectures. The amino group and the picolinamide (B142947) nitrogen can act as nucleophiles, while the pyridine (B92270) ring itself can be subject to various organic reactions.

The synthesis of complex heterocyclic compounds and ligands often relies on starting materials with pre-installed functional groups that guide the assembly of the final structure. Picolinamide derivatives, in general, are used in the synthesis of a variety of heterocyclic systems. For instance, substituted picolinamides are used to create benzimidazole (B57391) amides through coupling reactions. heteroletters.org The amino group on the pyridine ring of this compound provides a handle for further derivatization, potentially allowing it to be incorporated into larger, more complex scaffolds with potential biological or material applications. The synthesis of biologically active pyridine derivatives often involves the condensation of aminopyridines with other reagents to build new heterocyclic rings. ijpbs.com

Applications in Chemo- and Biosensor Development

There is no published research detailing the specific application of this compound in the development of chemosensors or biosensors. While pyridine and bipyridine scaffolds are known to be effective chelating agents for metal ions and have been incorporated into fluorescent sensors, similar applications for this specific compound have not been documented.

Functional Materials Development (e.g., Polymers, Smart Materials, Optoelectronics)

Specific research on the use of this compound as a monomer or functional component in the development of polymers, smart materials, or optoelectronic devices is not present in the available scientific literature. The development of such materials typically requires monomers with specific polymerizable groups or unique electronic or physical properties that have not yet been reported for this compound.

Roles in Catalysis as Ligands or Organocatalysts

There is no evidence in the scientific literature of this compound being used directly as an organocatalyst or as a primary ligand in a catalytic system. While amino acids and their derivatives can function as organocatalysts, and pyridine-containing molecules are common ligands in transition metal catalysis, the specific catalytic utility of this compound has not been explored or reported. rsc.org

Advanced Analytical Methodologies for 6 Amino 5 Methoxypicolinamide

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection (e.g., HRMS, UV-DAD, Radiometric Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 6-Amino-5-methoxypicolinamide. When coupled with advanced detectors, HPLC provides high sensitivity, selectivity, and structural information.

High-Resolution Mass Spectrometry (HRMS): The coupling of HPLC with HRMS (e.g., Orbitrap, TOF) offers unparalleled selectivity and sensitivity for the identification and quantification of this compound. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition and aiding in the structural elucidation of the parent compound and its metabolites. An analytical platform combining UPLC with ESI-MS/MS has been effectively used for the high-throughput analysis of amino acid derivatives, achieving detection limits at the attomole level on-column. mdpi.com

UV-Diode Array Detection (UV-DAD): The aromatic nature of this compound allows for its detection using UV-DAD. This detector measures absorbance across a range of wavelengths simultaneously, providing a UV spectrum of the analyte that can aid in its identification and purity assessment. A gradient HPLC-PDA method using a monolithic RP-C18 column has been developed for the rapid analysis of amino acids, demonstrating the speed and efficiency of this approach. rsc.org For related compounds like 5-amino-2-chloropyridine, an impurity in an active pharmaceutical ingredient, an HPLC-UV method has been validated for its sensitive detection. nih.gov The optimal detection wavelength for picolinamide-related compounds is often determined by their specific chromophores. nih.govnih.gov

Radiometric Detection: For studies involving radiolabeled this compound (e.g., with 14C or 18F), HPLC coupled with a radiometric detector is the method of choice. This is particularly relevant in drug metabolism and pharmacokinetic studies. For instance, radiofluorinated picolinamide (B142947) derivatives have been developed as PET imaging probes, and their analysis is performed using radio-HPLC to determine radiochemical purity and yield. mdpi.com The coupling of liquid sample-accelerator mass spectrometry (LS-AMS) with molecular mass spectrometry provides parallel quantitative AMS and structural MS data for 14C-labeled compounds. sumitomo-chem.co.jp

ParameterHPLC-HRMSHPLC-UV-DADHPLC-Radiometric
Principle Separation by chromatography, detection by mass-to-charge ratio with high accuracy.Separation by chromatography, detection by UV absorbance across a wavelength range.Separation by chromatography, detection of radioactive decay.
Column Reversed-phase C18 or similar.Reversed-phase C18, monolithic columns.Reversed-phase C18.
Mobile Phase Acetonitrile/water or methanol (B129727)/water with formic acid or ammonium (B1175870) acetate (B1210297).Acetonitrile/water or methanol/water with pH modifiers.Acetonitrile/water with appropriate buffers.
Detection High-resolution mass analyzer (e.g., Orbitrap, TOF).Diode array detector (e.g., 190-400 nm).Flow scintillation analyzer or solid scintillator detector.
Application Metabolite identification, impurity profiling, quantitative analysis in complex matrices.Routine quantification, purity analysis, method development.Pharmacokinetic studies, metabolism studies with radiolabeled compounds.
Selectivity Very HighModerate to HighVery High (for labeled compound)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)Extremely High (attomole range for AMS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Due to its polarity and low volatility, this compound is not directly amenable to GC-MS analysis. However, after chemical derivatization to create more volatile and thermally stable analogues, GC-MS becomes a powerful tool for its analysis. nih.gov

The primary targets for derivatization are the active hydrogens on the amino and amide groups. Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.net

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino group to form stable, electron-capturing derivatives, which are highly sensitive for detection by GC-MS with electron capture negative ionization (ECNI). jfda-online.comnih.gov

The choice of derivatization reagent is crucial and often requires optimization. researchgate.net GC-MS provides excellent chromatographic resolution and definitive structural information through mass spectral fragmentation patterns.

ParameterSilylation (e.g., with BSTFA)Acylation (e.g., with PFPA)
Principle Increases volatility by replacing active hydrogens with silyl (B83357) groups.Increases volatility and introduces electron-capturing groups for enhanced sensitivity.
Reaction Conditions Typically heated (e.g., 60-100 °C) in a suitable solvent (e.g., pyridine (B92270), acetonitrile).Often performed in a non-polar solvent (e.g., ethyl acetate, toluene) at elevated temperatures (e.g., 60-70 °C).
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).Non-polar or mid-polar capillary column.
MS Ionization Electron Ionization (EI)Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) for higher sensitivity.
Application Quantification and structural confirmation of the derivatized analyte.Trace-level quantification, especially in biological matrices.
Advantages Well-established, many reagents available.Produces highly sensitive derivatives for ECNI-MS. nih.gov
Considerations Derivatives can be moisture-sensitive. nih.govReaction by-products may need to be removed.

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis offers a high-efficiency separation alternative to HPLC, characterized by short analysis times and minimal sample consumption. wvu.edu For a compound like this compound, which possesses a basic amino group, Capillary Zone Electrophoresis (CZE) is a suitable mode.

In CZE, separation is based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under the influence of a high electric field. The charge-to-size ratio of the analyte is a key factor. The amino group on the pyridine ring will be protonated at acidic pH, making the compound positively charged and amenable to CZE separation. Method development in CE involves optimizing parameters such as buffer pH, concentration, applied voltage, and the use of organic modifiers to achieve the desired resolution. labrulez.com Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of metabolites and other biomolecules in complex samples. nih.gov

ParameterTypical Conditions for CE Analysis
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused silica (B1680970) (e.g., 50-75 µm i.d., 50-75 cm length)
Background Electrolyte (BGE) Acidic buffer (e.g., phosphate (B84403) or acetate buffer, pH 2.5-4.5) to ensure protonation of the amino group.
Applied Voltage 15-30 kV
Injection Hydrodynamic or electrokinetic
Detection UV absorbance (e.g., at 200-280 nm) or Mass Spectrometry (CE-MS)
Application Purity analysis, separation of closely related impurities, analysis of small sample volumes.
Advantages High separation efficiency, fast analysis, low sample and reagent consumption. wvu.edu

Electrochemical Analytical Methods for Detection and Characterization

The electroactive nature of the this compound molecule, specifically the aminopyridine moiety, allows for its detection and quantification using electrochemical methods. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its redox behavior and for quantitative analysis. mdpi.com

The amino group attached to the aromatic ring is susceptible to oxidation at a suitable potential. This electrochemical response can be highly specific and sensitive, especially when using chemically modified electrodes. For instance, sensors based on molecularly imprinted polymers (MIPs) can be designed for the highly selective detection of target molecules. analchemres.org Electrochemical methods are often rapid, cost-effective, and can be miniaturized for portable applications. mdpi.com

ParameterVoltammetric Analysis
Technique Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV)
Working Electrode Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD), or a chemically modified electrode.
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum wire
Supporting Electrolyte Phosphate buffer solution (PBS) or Britton-Robinson buffer at a specific pH.
Principle The amino group on the pyridine ring is electrochemically oxidized, generating a current peak proportional to the concentration.
Application Quantitative analysis in pharmaceutical formulations and biological fluids.
Advantages High sensitivity, rapid analysis, low cost, and potential for portability. mdpi.com
Performance Linear ranges can span several orders of magnitude with low limits of detection (µM to nM range). analchemres.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GCxGC)

For the comprehensive analysis of this compound in highly complex matrices, such as in metabolomics studies or environmental samples, advanced hyphenated techniques are invaluable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique combines the separation power of HPLC with the unparalleled structure elucidation capability of NMR spectroscopy. mdpi.com The eluent from the HPLC column flows directly into an NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. LC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes. nih.govjpsbr.org The hyphenation with MS (LC-NMR-MS) provides complementary data, with MS giving molecular weight and formula information and NMR providing detailed structural insights, which is crucial for the unambiguous identification of unknown metabolites or impurities. wiley.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For volatile derivatives of this compound, GCxGC offers a significant increase in separation power compared to conventional GC. mosh-moah.de In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column. unito.it This results in a two-dimensional chromatogram with greatly enhanced peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. nih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-MS provides a highly effective tool for the detailed profiling of complex samples. mosh-moah.de

TechniquePrincipleApplication for this compoundAdvantages
LC-NMR Combines HPLC separation with NMR for structural elucidation of analytes in solution. mdpi.comUnambiguous identification of metabolites and degradation products in complex mixtures without isolation.Provides detailed structural information, including stereochemistry. Can distinguish between isomers. jpsbr.org
GCxGC-MS Two-dimensional gas chromatographic separation coupled to a mass spectrometer. mosh-moah.deComprehensive profiling of derivatized this compound and related volatile compounds in complex matrices like environmental or biological samples.Extremely high peak capacity and resolving power. nih.gov Enhanced sensitivity and structured chromatograms.

Future Research Directions and Emerging Opportunities for 6 Amino 5 Methoxypicolinamide

Exploration of Unconventional Synthetic Pathways and Atom-Economical Routes

The future of synthesizing 6-Amino-5-methoxypicolinamide and its derivatives will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes often involve multiple steps with hazardous reagents and significant waste production. rasayanjournal.co.in The principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources, offer a new paradigm. researchgate.net

Future research will likely focus on developing atom-economical pathways that maximize the incorporation of all starting materials into the final product. mdpi.com This includes the exploration of one-pot multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form the target molecule, thereby reducing reaction times and simplifying purification processes. rasayanjournal.co.inresearchgate.net For instance, strategies analogous to the metal-free, regioselective C-H functionalization seen in the synthesis of related heterocyclic compounds like 8-aminoquinolines could be adapted. researchgate.netrsc.org Such methods provide an eco-friendly and efficient alternative to traditional metal-catalyzed reactions. rsc.org

Furthermore, techniques such as microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes, and solvent-free mechanochemical methods like ball milling, present promising avenues for more sustainable production. rasayanjournal.co.inmdpi.comnih.gov The use of water as an eco-friendly solvent is another area of interest, as it circumvents the environmental hazards associated with many organic solvents. nih.gov

Synthetic Strategy Principle Potential Advantage for this compound Synthesis Relevant Research
Multicomponent Reactions (MCRs) Combining three or more reactants in a single, one-pot synthesis.Increased efficiency, reduced waste, simplified workup. rasayanjournal.co.inresearchgate.net
Atom-Economical C-H Functionalization Directly converting C-H bonds to new functional groups without pre-functionalized substrates.Fewer synthetic steps, reduced byproduct formation. researchgate.netrsc.org
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions.Accelerated reaction rates, improved yields, higher purity. rasayanjournal.co.inmdpi.comnih.gov
Solvent-Free Mechanochemistry Using mechanical force (e.g., grinding, milling) to induce chemical reactions.Elimination of hazardous solvents, high efficiency. rasayanjournal.co.inmdpi.com
Aqueous Synthesis Utilizing water as the reaction solvent.Environmentally benign, safe, and cost-effective. nih.gov

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving its synthesis, future research will aim to uncover new ways in which this compound can react to form novel chemical structures. The inherent functionalities of the molecule—the aromatic pyridine (B92270) ring, the primary amino group, the methoxy (B1213986) group, and the amide linkage—provide multiple sites for chemical modification.

Investigations into the coordination chemistry of the picolinamide (B142947) scaffold have already shown its ability to support the formation of unique organoboron complexes with interesting photophysical properties, such as aggregation-induced emission. nih.gov This suggests that this compound could serve as a versatile ligand for creating new materials with tailored electronic or optical characteristics. The potential for the molecule to participate in unprecedented chemical transformations, leading to entirely new molecular frameworks, remains a compelling area of exploration. nih.gov By exploring its reactions under various conditions—with different catalysts, reagents, and energy inputs—chemists may uncover novel reactivity that expands the chemical space accessible from this starting material. researchgate.net

Deeper Mechanistic Elucidation of Biological and Chemical Interactions

A thorough understanding of how this compound interacts with biological systems and participates in chemical reactions is crucial for its future development. While derivatives of the parent picolinamide structure have been investigated as potential inhibitors of enzymes like VEGFR-2, detailed mechanistic studies are often necessary to optimize their activity and selectivity. nih.govnih.gov

Future research will likely employ a combination of experimental and computational techniques to probe these interactions at a molecular level. Molecular docking studies, for example, can predict the binding modes of picolinamide derivatives within the active sites of target proteins, providing a rationale for their biological effects. nih.gov On the chemical front, understanding the reaction mechanisms, such as whether a transformation proceeds through an ionic or radical pathway, is key to controlling reaction outcomes and improving yields. researchgate.netrsc.org For instance, studies on the immunomodulatory potential of structurally related aminouracil compounds suggest that this compound could have unexplored biological activities, such as influencing immune cell populations like MAIT cells. frontiersin.org

Integration with Artificial Intelligence and Machine Learning for Predictive Research and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and the study of this compound will be no exception. preprints.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the pace of discovery. nih.gov

In the context of this compound, AI/ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of this compound before they are ever synthesized. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules based on the picolinamide scaffold, optimized for specific properties such as binding affinity to a biological target or desired solubility. preprints.org

Synthesis Planning: AI can assist in designing more efficient synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions.

Data Analysis: AI can automate the analysis of complex experimental data from high-throughput screening or analytical characterization, freeing up researchers to focus on interpretation and hypothesis generation. nih.gov

The integration of AI offers a powerful data-driven approach to complement traditional research methods, reducing the time and cost associated with drug discovery and materials development. nih.govyoutube.com

AI/ML Application Description Potential Impact on this compound Research Relevant Research
Virtual Screening Using computational models to screen large libraries of virtual compounds for potential activity.Rapid identification of promising derivatives for synthesis, reducing experimental workload. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity.Predicting the efficacy of new analogues and guiding lead optimization. preprints.org
Predictive Solubility/Stability Training algorithms to predict how well a compound will dissolve or its compatibility with other substances.Aiding in formulation design and predicting shelf-life. researchgate.net
Generative Models Using AI to design novel molecular structures with desired properties.Creating innovative picolinamide-based compounds beyond intuitive design. preprints.org

Expansion into New Interdisciplinary Research Areas (e.g., Synthetic Biology, Nanotechnology)

The unique properties of this compound and its derivatives make it a candidate for application in emerging interdisciplinary fields.

Synthetic Biology: This field applies engineering principles to biology, enabling the design of microorganisms to produce valuable chemicals. nih.gov Future research could focus on developing engineered bacteria or yeast to produce this compound or its precursors through fermentation. nih.gov This approach, which has been successfully used for producing compounds like 6-aminocaproic acid (a nylon precursor), offers a potentially sustainable and scalable alternative to chemical synthesis. nih.gov Furthermore, synthetic biology tools could be used to generate novel analogues of the compound by introducing enzymes that perform specific chemical modifications, a technique used to create new antibiotic variants. nih.govmit.edu

Nanotechnology and Materials Science: The ability of the picolinamide scaffold to form part of larger, functional molecular assemblies opens doors in materials science. nih.gov Research could explore the incorporation of this compound into polymers or metal-organic frameworks (MOFs). Such materials could possess unique electronic, optical, or catalytic properties, with potential applications in sensors, light-emitting devices, or specialized coatings.

Interdisciplinary Field Potential Application of this compound Research Goal Relevant Research
Synthetic Biology Serve as a target molecule for microbial production.Develop a sustainable, bio-based manufacturing process using engineered E. coli or yeast. nih.govnih.govnih.gov
Synthetic Biology Act as a scaffold for enzymatic diversification.Use enzymes in engineered pathways to create novel, biologically active derivatives. nih.govmit.edu
Nanotechnology Function as a building block for functional materials.Create novel sensors or optical devices by incorporating the molecule into polymers or nanoparticles. nih.gov
Materials Science Act as a ligand in coordination complexes.Synthesize new metal-organic frameworks (MOFs) with unique catalytic or separation properties. nih.gov

Development of Sustainable Production and Utilization Strategies

Sustainability is a critical goal for the future of the chemical industry. researchgate.net For this compound, this involves developing production methods that are both environmentally friendly and economically viable. This objective ties together several of the research directions already discussed.

The adoption of green chemistry principles, such as using renewable starting materials, minimizing waste, and employing catalytic rather than stoichiometric reagents, will be paramount. researchgate.netmdpi.com Biocatalysis, using isolated enzymes or whole-cell systems to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize 6-Amino-5-methoxypicolinamide with high purity and yield?

  • Methodological Answer : Use the PICO framework to structure synthesis parameters:

  • Population (P) : Reaction substrates (e.g., precursor compounds like 5-methoxypicolinic acid).
  • Intervention (I) : Reaction conditions (e.g., temperature, solvent system, catalysts).
  • Comparison (C) : Alternative synthetic routes (e.g., nucleophilic substitution vs. catalytic amination).
  • Outcome (O) : Yield, purity (measured via HPLC or NMR), and scalability.
    Optimize purification steps (e.g., recrystallization, column chromatography) to minimize by-products .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methoxy and amino groups) via chemical shifts and coupling patterns.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and detect impurities.
    Cross-validate results with reference spectra from peer-reviewed databases .

Q. How can researchers establish baseline solubility and stability profiles for this compound under varying conditions?

  • Methodological Answer : Conduct systematic stability studies :

  • Test solubility in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol).
  • Monitor degradation kinetics under stress conditions (e.g., heat, light) using UV-Vis spectroscopy.
    Apply FINER criteria to ensure feasibility and relevance (e.g., selecting physiologically relevant pH ranges) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved during structural elucidation?

  • Methodological Answer : Use triangulation and computational validation :

  • Compare experimental NMR/MS data with in silico predictions from software (e.g., ACD/Labs or Gaussian).
  • Replicate analyses using alternative techniques (e.g., X-ray crystallography if crystalline).
  • Apply systematic error analysis to identify instrument calibration issues or sample contamination .

Q. What methodologies are optimal for investigating the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer : Combine kinetic and computational studies :

  • Perform kinetic isotope effects (KIE) or Hammett plots to probe rate-determining steps.
  • Use density functional theory (DFT) to model transition states and intermediate stability.
    Cross-reference findings with mechanistic literature on analogous picolinamide derivatives .

Q. How can researchers address discrepancies in biological activity data for this compound across different assays?

  • Methodological Answer : Apply meta-analysis and bias assessment :

  • Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
  • Use statistical tools (e.g., Cochrane’s Q-test) to quantify heterogeneity in published datasets.
    Explore confounding factors (e.g., solvent effects on membrane permeability) via controlled experiments .

Q. What strategies enhance the predictive accuracy of in silico models for this compound’s pharmacokinetic properties?

  • Methodological Answer : Implement multi-model validation :

  • Train machine learning algorithms on diverse datasets (e.g., LogP, plasma protein binding).
  • Validate predictions against in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability).
    Refine models by incorporating quantum mechanical descriptors for electronic effects .

Methodological Frameworks

  • PICO(T) : Critical for structuring synthesis, characterization, and biological studies .
  • FINER : Ensures research questions are feasible, novel, ethical, and relevant .
  • Triangulation : Resolves data contradictions via multi-technique validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.